4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
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Overview
Description
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrimidinone core, a benzimidazole moiety, and a piperidine ring. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multi-step organic synthesis The process begins with the preparation of the benzimidazole intermediate, which is then coupled with a piperidine derivative
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The use of high-throughput screening and optimization techniques ensures that the yield and purity of the compound are maximized.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
1H-Imidazole, 1-methyl-: Another heterocyclic compound with similar structural features.
Uniqueness
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of a pyrimidinone core, benzimidazole moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
108612-72-2 |
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Molecular Formula |
C23H25N7O |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[methyl-[1-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H25N7O/c1-28(22-25-13-9-21(31)27-22)18-10-14-29(15-11-18)23-26-19-7-2-3-8-20(19)30(23)16-17-6-4-5-12-24-17/h2-9,12-13,18H,10-11,14-16H2,1H3,(H,25,27,31) |
InChI Key |
WUKOJVKGLLIDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=N4)C5=NC=CC(=O)N5 |
Origin of Product |
United States |
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